molecular formula C13H15N B1365096 1-(Naphthalen-2-yl)propan-2-amine

1-(Naphthalen-2-yl)propan-2-amine

Cat. No.: B1365096
M. Wt: 185.26 g/mol
InChI Key: UPQSZFKXKRKCGZ-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)propan-2-amine, also known as naphthylaminopropane (code name PAL-287), is an experimental drug of the amphetamine family that has been investigated pre-clinically for the treatment of alcohol and stimulant addiction . Its primary research value lies in its unique neuropharmacological profile. The compound acts as a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA) . Studies in rat brain synaptosomes show it has particularly high potency for inducing serotonin release (EC50 = 3.4 nM), with significant activity on norepinephrine (EC50 = 11.1 nM) and dopamine (EC50 = 12.6 nM) systems as well . This balanced, potent action on all three monoamine systems differentiates it from classical stimulants. A key area of investigation is its ability to suppress cocaine self-administration in animal models while producing relatively weak stimulant effects when administered alone . Researchers are interested in the principle that compounds which potently release serotonin in addition to dopamine may dampen the reinforcing and locomotor-activating effects typically associated with pure dopamine releasers, suggesting potential for developing treatments with lower abuse liability . The drug is also an agonist at serotonin 5-HT2 receptors, though the in vivo significance of this activity requires further study . This product is intended for research purposes only, strictly within laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

1-naphthalen-2-ylpropan-2-amine

InChI

InChI=1S/C13H15N/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8,14H2,1H3

InChI Key

UPQSZFKXKRKCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

Scientific Research Applications

Chemistry

1-(Naphthalen-2-yl)propan-2-amine serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Oxidation: Producing ketones or carboxylic acids.
  • Reduction: Converting the compound into corresponding alcohols or hydrocarbons.
  • Substitution: Participating in nucleophilic substitution reactions to form various derivatives.

Biology

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Preliminary studies suggest its potential to inhibit the growth of specific pathogens, although further research is needed to elucidate its mechanisms of action.

Medicine

The compound is under investigation for its potential use in drug development aimed at treating neurological disorders such as depression and anxiety. Its ability to promote the release of neurotransmitters positions it favorably for therapeutic applications.

Anticancer Potential

Emerging evidence points to the anticancer properties of this compound. Initial studies have shown cytotoxic effects on cancer cell lines, suggesting that it may interfere with cancer cell proliferation. However, more extensive research is necessary to fully understand its efficacy and specific pathways involved in its anticancer activity.

Neurotransmitter Release

Studies have demonstrated that this compound significantly promotes the release of serotonin, norepinephrine, and dopamine in neuronal cultures. This action enhances mood and cognitive performance, making it a candidate for therapeutic applications in treating mood disorders .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Preliminary findings suggest that it may inhibit the growth of specific pathogens . However, comprehensive studies are required to confirm these effects and understand the underlying mechanisms.

Anticancer Research

Initial investigations into the anticancer potential of 1-(Naphthalen-2-yl)propan-2-amines have revealed cytotoxic effects on cancer cell lines. These findings suggest that the compound may interfere with cancer cell proliferation; however, further research is essential to clarify its mechanisms .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Structural analogs replace the naphthalene moiety with other aromatic systems, altering physicochemical and biological properties:

Compound Name Aromatic Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-(Naphthalen-2-yl)propan-2-amine Naphthalen-2-yl 185.27 Lipophilic; potential CNS activity (structural analogy)
6-APB (Benzofury) Benzofuran-6-yl 177.22 Psychoactive (serotonin release)
AMT (α-Methyltryptamine) Indol-3-yl 174.24 Hallucinogenic; monoamine oxidase inhibition
Amphetamine Phenyl 135.21 CNS stimulant (dopamine/norepinephrine release)
  • Synthetic Routes : While this compound uses reductive amination , amphetamine synthesis employs enzymatic resolution and catalytic hydrogenation , reflecting differences in steric and electronic demands.

Positional Isomerism

The position of the amine group and aromatic substitution significantly impacts activity:

  • 2-(Naphthalen-2-yl)propan-2-amine hydrochloride : The amine is at the propan-2-yl position, increasing steric hindrance and altering basicity (pKa ~10.15 predicted) compared to the primary amine in the target compound .
  • 1-(4-Fluorophenyl)propan-2-amine hydrochloride : Fluorination enhances metabolic stability and receptor affinity, making it commercially relevant in pharmaceuticals .

Stereochemical Variations

  • (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride : Enantiomeric forms exhibit distinct receptor-binding profiles. For example, (R)-isomers of similar amines often show higher CNS activity than (S)-isomers .
  • N-(1-Phenylethyl)propan-2-amine: Chiral centers in the phenylethyl group influence selectivity for dopamine vs. norepinephrine transporters .

Physicochemical and Pharmacological Data

Physicochemical Properties

  • This compound : Predicted pKa ~9.5–10.0 (similar to amphetamines) .
  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : A naproxen-derived amide with enhanced solubility due to the methoxy group .

Pharmacological Insights

  • Monoamine Release: Indole-based analogs (e.g., PAL-544) show dopamine/norepinephrine selectivity in rodent models . The naphthalene derivative’s larger aromatic system may modulate this selectivity.
  • Psychoactivity : 6-APB and AMT are classified as new psychoactive substances (NPS) , suggesting structural features shared with this compound could confer similar risks .

Preparation Methods

General Procedure

A widely used method to synthesize 1-(Naphthalen-2-yl)propan-2-amine involves the reductive amination of 2-naphthaldehyde with appropriate amine sources under Brønsted acid catalysis. The reaction typically proceeds in a polar aprotic solvent such as dimethylformamide (DMF) with added water to facilitate imine formation and reduction steps.

  • Reagents: 2-naphthaldehyde, amine source (e.g., isopropylamine or dimethylamine), acid catalyst (e.g., trifluoromethanesulfonic acid, trifluoroacetic acid, or para-toluenesulfonic acid), water, DMF.
  • Conditions: Heating at 150 °C in a sealed reaction vessel (e.g., microwave reactor) for 15–48 hours depending on catalyst and loading.
  • Workup: After completion (monitored by TLC or ^1H NMR), the mixture is cooled, extracted with ether, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.

Catalyst Screening and Yields

A comparative study of acid catalysts revealed the following yields for the reductive amination of 2-naphthaldehyde with dimethylamine (Table 1):

Entry Catalyst Catalyst Loading (mol%) Reaction Time (h) Isolated Yield (%)
1 None - 48 Trace
2 Tropilium tetrafluoroborate (Trop.BF4) 10 48 41
3 Tetrafluoroboric acid (HBF4) 10 15 53
4 p-Toluenesulfonic acid (pTsOH) 10 15 59
5 Acetic acid (CH3CO2H) 10 15 62
6 Formic acid (HCO2H) 10 15 22
7 Trifluoroacetic acid (CF3CO2H) 10 15 69
8 Trifluoromethanesulfonic acid (CF3SO3H) 10 15 82

Table 1: Acid catalyst screening for reductive amination of 2-naphthaldehyde with dimethylamine (adapted from).

The strongest Brønsted acid catalyst, trifluoromethanesulfonic acid, delivered the highest yield (82%) within 15 hours, indicating the importance of acid strength in promoting imine formation and subsequent reduction.

Mechanistic Insights

The reaction mechanism involves initial acid-catalyzed condensation of 2-naphthaldehyde with the amine to form an imine intermediate. The presence of water facilitates hydrolysis and proton transfer steps. The imine is then reduced in situ, likely by transfer hydrogenation from the amine or solvent system under acidic conditions, yielding the desired amine product.

Alkylation Methods

Starting from Naphthalene Derivatives

Another synthetic route involves alkylation of naphthalene derivatives bearing amino substituents. For example, 2-naphthylamine or its derivatives can be alkylated with appropriate alkyl halides or reagents to introduce the propan-2-amine side chain.

  • Typical reagents: 2-naphthylamine, propargyl bromide or similar alkylating agents, methylamine or other amines.
  • Conditions: Use of bases such as potassium carbonate (K2CO3) in polar aprotic solvents like DMF, often at elevated temperatures.
  • Outcome: Formation of N-substituted this compound derivatives, which can be further purified and converted to hydrochloride salts if desired.

This method allows modular construction of the amine side chain and can be optimized by adjusting stoichiometry, solvent polarity, and temperature to maximize yield and selectivity.

Catalytic and Enantioselective Methods

Brønsted Acid-Promoted Enantioselective Hydrogenation

Recent advances in asymmetric synthesis of chiral amines include Brønsted acid-promoted tautomerization followed by enantioselective hydrogenation of imine intermediates. Although specific examples for this compound are limited, analogous methodologies using chiral ligands (e.g., MeO-Biphep) and Pd/C catalysts have achieved high enantioselectivities (up to 95–96% ee) in related substrates.

Advantages

  • High enantioselectivity for chiral amine products.
  • Mild reaction conditions compared to classical reductive amination.
  • Potential for scale-up and industrial application.

Notes on Purification and Characterization

  • The crude amine products are commonly purified by silica gel column chromatography using dichloromethane/methanol mixtures (ratios from 20:1 to 10:1).
  • Confirmation of product identity and purity is performed by ^1H and ^13C NMR spectroscopy, mass spectrometry, and chromatographic purity assessment (HPLC).
  • Formation of hydrochloride salts improves stability and solubility for storage and further applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Notes
Reductive amination 2-naphthaldehyde, amine, Brønsted acid catalyst, DMF, 150 °C 41–82 Catalyst-dependent yield; acid strength critical
Alkylation of naphthylamine 2-naphthylamine, alkyl halide, base (K2CO3), DMF Moderate to high Allows modular side chain introduction
Enantioselective hydrogenation Imines, chiral ligands, Pd/C catalyst Up to 96% ee Suitable for chiral amine synthesis

Q & A

Q. Tables for Key Comparisons

Q. Table 1: Spectral Data for this compound Derivatives

Derivative<sup>1</sup>H NMR (δ, ppm)MS (m/z)Reference
rac-N-Benzyl derivative1.07 (d), 2.70–2.91 (m), 7.34–7.77276 (M+H)
Hydrochloride salt3.75 (dd), 7.10–7.24 (m)340 (M+H)

Q. Table 2: Toxicological Endpoints for Naphthalene Derivatives

EndpointSpeciesDose (mg/kg)OutcomeReference
HepatotoxicityRat500Elevated ALT/AST
CarcinogenicityHuman cellsN/ADNA adduct formation

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